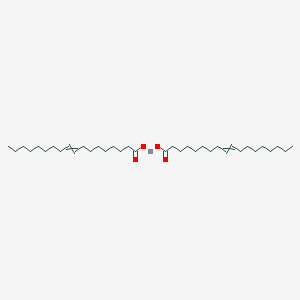
Potassium niobium trioxide
Vue d'ensemble
Description
Potassium niobium trioxide, also known as Potassium niobate (KNbO3), is a perovskite-type well-known ferroelectric material . It has a wide range of applications in electromechanical, nonlinear optical, frequency doubler, and holographic storage system applications .
Synthesis Analysis
Potassium niobate can be synthesized through a modified solid-state reaction method . The thermal behavior of the K2C2O4·H2O and Nb2O5 raw material mixture was investigated by thermogravimetric analysis (TGA) and differential thermal analysis (DTA) . The X-ray diffraction technique (XRD) was used to investigate the phase formation and purity .
Molecular Structure Analysis
The building block of niobium pentoxide Nb2O5 is the [NbO6] octahedra which occur in the oxide structures as corner-sharing or edge-sharing, i.e., sharing one or two oxygen atoms, respectively . The many opportunities in the arrangement of these octahedra allow for the structural diversity, and a range of Nb2O5 polymorphs as well as non-stoichiometric phases exist .
Chemical Reactions Analysis
The solvothermal synthesis from niobium chloride in benzyl alcohol leads to the formation of octahedral [NbCl6−xOx] complexes through the exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xOx] octahedra assemble .
Physical And Chemical Properties Analysis
Niobium is a refractory metal with a high melting point . It occurs mainly in association with tantalum minerals . Both niobium and tantalum are transition metals, i.e., they are less reactive than the typical metals but more reactive than the less typical metals .
Applications De Recherche Scientifique
Activation of Carbon Dioxide and Water
Potassium Niobium Trioxide has been studied for its ability to activate carbon dioxide (CO2) and water (H2O) in the gas phase . This is particularly relevant due to the current concentration of CO2 in the atmosphere . The activation of CO2 and H2O at [NbO3]− in the gas phase was studied using a combination of infrared multiple photon dissociation spectroscopy and density functional theory calculations .
Catalyst in Industrial Applications
Transition metals like niobium and their oxides are important in materials science and industrial applications . Niobium oxides, such as Potassium Niobium Trioxide, are used as catalysts . They have been investigated for their chemical properties, with a focus on ionic clusters .
Environmental Applications
Potassium Niobate (KNbO3), a compound similar to Potassium Niobium Trioxide, has been synthesized for environmental applications . It has been used in advanced oxidative processes (AOPs) for the removal of contaminants in wastewater . The use of these materials has provided an improvement in photocatalytic activity through permanent internal polarization .
Photocatalysis
Potassium Niobate (KNbO3) exhibits promising photocatalytic properties under UV irradiation . The modification of band-gap structure may improve photocatalytic activity under visible light . It is a perovskite that exhibits low toxicity and high stability under light irradiation .
Synthesis Methods
Several methods of synthesis have been used to prepare and obtain KNbO3, such as solid state method, sol-gel method, polymeric precursor method, conventional hydro/solvotermal method and microwave-assisted hydrothermal .
Optical Properties
The optical properties of Potassium Niobium Trioxide have been investigated . The strong absorption band at ∼800 cm−1 matches the only fundamental mode calculated to have an appreciable IR intensity, the antisymmetric stretch of Nb− O, calculated at 840 cm−1, with potentially a weak contribution of the symmetric stretch vibration at 875 cm−1 of about 100 times lower intensity .
Safety and Hazards
Mécanisme D'action
Target of Action
Potassium niobium trioxide (KNbO3) is a perovskite-type material . It primarily targets the formation of nanoparticles, which are crucial for the development of tailor-made nanomaterials . The compound’s primary targets are the octahedral [NbCl6−xOx] complexes formed through the exchange of chloride ligands .
Mode of Action
The mode of action of potassium niobium trioxide involves a series of steps. Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xOx] complexes form through the exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xOx] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure .
Biochemical Pathways
The biochemical pathways affected by potassium niobium trioxide involve the formation and growth of niobium oxide nanoparticles . The compound influences the solvothermal synthesis from niobium chloride in benzyl alcohol . The formation pathway can be suggested through investigations of the influence of reaction temperature .
Result of Action
The result of potassium niobium trioxide’s action is the formation of nanoparticles of the Wadsley–Roth type H-Nb2O5 structure, which in the bulk phase usually only forms at high temperature . Upon further growth, structural defects appear, and the presence of shear-planes in the structure appears highly dependent on nanoparticle size .
Action Environment
The action environment of potassium niobium trioxide is primarily in the field of nanomaterials. The compound has shown significant interest due to its versatile electrochemical properties . For example, niobium and niobium-based oxide materials have been shown to be outstanding cathode materials for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, studies have shown that niobium oxides show excellent potential as catalyst materials for the production of fuels and chemicals from biomass sources . Environmental factors such as temperature and the presence of other compounds like benzyl alcohol can influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
potassium;niobium(5+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.Nb.3O/q+1;+5;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLRJCKUNDGAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[K+].[Nb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNbO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium niobium trioxide | |
CAS RN |
12030-85-2, 54413-02-4 | |
| Record name | Potassium niobate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium potassium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054413024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium potassium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)









